

Safety data sheet for (±)8,9-DiHETrE-d11

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Compound of Interest

Compound Name: (±)8,9-DiHETrE-d11

Cat. No.: B15545873

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Technical Guide: (±)8,9-DiHETrE-d11

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the deuterated dihydroxyeicosatrienoic acid, (±)8,9-DiHETrE-d11. It covers safety data, physicochemical properties, biological relevance, and detailed experimental protocols for its application as an internal standard in mass spectrometry-based quantification of its non-deuterated analog, (±)8,9-DiHETrE.

Compound Information

(±)8,9-DiHETrE-d11 is the deuterium-labeled version of (±)8,9-DiHETrE, a metabolite of arachidonic acid. Its primary application in research is as an internal standard for the accurate quantification of endogenous 8,9-DiHETrE in biological samples using gas chromatographymass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] The deuteration increases the molecular weight, allowing for its differentiation from the endogenous, non-labeled compound during analysis, without significantly altering its chemical properties.

Physicochemical Properties



Property	Value
Formal Name	(±)8,9-dihydroxy-5Z,11Z,14Z-eicosatrienoic- 16,16,17,17,18,18,19,19,20,20,20-d ₁₁ acid
Synonym	(±)8,9-DiHET-d11
Molecular Formula	C20H23D11O4
Formula Weight	349.6 g/mol
Purity	≥99% deuterated forms (d1-d11)
Formulation	A solution in ethanol
Storage	-20°C
Stability	≥ 2 years

Source: Cayman Chemical[1]

Solubility

Solvent	Solubility
DMF	50 mg/ml
DMSO	50 mg/ml
Ethanol	50 mg/ml
PBS (pH 7.2)	1 mg/ml

Source: Cayman Chemical[1]

Safety Data

This material should be handled as hazardous until more information is available. Avoid ingestion, inhalation, and contact with eyes, skin, and clothing. It is crucial to wash thoroughly after handling. Users must review the complete Safety Data Sheet before use.[2]

Hazard Identification



The product is a solution in ethanol, which is a highly flammable liquid and vapor that can cause serious eye irritation.[2]

Hazard Class	Hazard Statement
Flammable Liquids 2	H225: Highly flammable liquid and vapor
Eye Irritation 2A	H319: Causes serious eye irritation

Source: Cayman Chemical Safety Data Sheet[2]

First Aid Measures

Exposure Route	First Aid Measure
Skin Contact	No irritant effect.
Eye Contact	Irritating effect.

Source: Cayman Chemical Safety Data Sheet[2]

Fire-Fighting Measures

Suitable extinguishing agents include CO₂, extinguishing powder, or water spray. For larger fires, water spray or alcohol-resistant foam is recommended.[2]

Handling and Storage

Handling: No special precautions are necessary if used correctly. Avoid breathing dust, fume, gas, mist, vapors, or spray. Avoid prolonged or repeated exposure. Keep away from ignition sources and take precautionary measures against static discharge.[2]

Storage: Store in a cool location in accordance with the information listed on the product insert. [2]

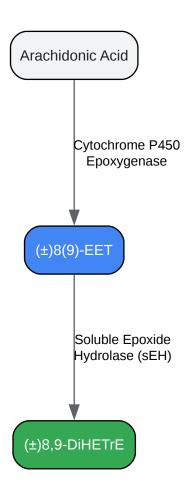
Biological Context and Signaling Pathway

(±)8,9-DiHETrE is a member of the eicosanoid family of signaling molecules. It is formed in a two-step metabolic process from arachidonic acid, an essential omega-6 fatty acid.[3]



Metabolic Pathway

First, arachidonic acid is metabolized by cytochrome P450 (CYP) epoxygenases to form epoxyeicosatrienoic acids (EETs), specifically (±)8(9)-EET.[3][4] Subsequently, soluble epoxide hydrolase (sEH) catalyzes the hydration of the epoxide group in (±)8(9)-EET to form the vicinal diol, (±)8,9-DiHETrE.[1][5] While EETs are known to have various biological activities, including anti-inflammatory and vasodilatory effects, their corresponding DiHETrEs are often considered less active.[3] However, recent research suggests that 8,9-DiHETrE may have specific biological roles.



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Caption: Metabolic pathway of (±)8,9-DiHETrE from arachidonic acid.

Biological Significance

Recent studies have implicated 8,9-DiHETrE in various physiological and pathological processes:



- Neurodevelopment: Levels of 8,9-DiHETrE in umbilical cord blood have been correlated with symptoms of Autism Spectrum Disorder (ASD).[6][7][8][9][10] Specifically, low levels of 8,9-DiHETrE have been associated with repetitive/restrictive behaviors.[6][7][8][9]
- Pain and Inflammation: Plasma levels of (±)8(9)-DiHETrE are elevated in mouse models of
 osteoarthritic pain, and this increase can be reversed by an sEH inhibitor.[4] Spinal cord
 levels are also increased in rat models of acute spinal cord injury.[4]
- Cardiovascular System: While its precursor, 8,9-EET, has protective effects on the
 glomerular filtration barrier, 8,9-DiHETrE does not exhibit the same protective effect.[5]
 (±)8(9)-DiHETrE has been shown to induce cAMP production in primary human coronary
 artery smooth muscle cells.[4]

Experimental Protocols

(±)8,9-DiHETrE-d11 is primarily used as an internal standard for the quantification of 8,9-DiHETrE. Below is a representative experimental protocol for the analysis of eicosanoids, including 8,9-DiHETrE, in biological samples using LC-MS/MS.

Quantification of 8,9-DiHETrE using LC-MS/MS

This protocol is adapted from a method for the simultaneous analysis of arachidonic acid and its metabolites in rat brain tissue.[11]

- 1. Sample Preparation (Solid Phase Extraction):
- Homogenize the tissue sample.
- Add the internal standard, (±)8,9-DiHETrE-d11, to the homogenate.
- Perform solid-phase extraction (SPE) to isolate the lipids and remove interfering substances.
- 2. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Column: C18 reverse-phase column.
- Mobile Phase: A gradient of an aqueous solution and an organic solvent (e.g., acetonitrile) both typically containing a small amount of acid (e.g., formic acid) to improve ionization.
- Flow Rate: Optimized for the specific column and system.
- Run Time: Approximately 35 minutes to achieve separation of various eicosanoids.[11]







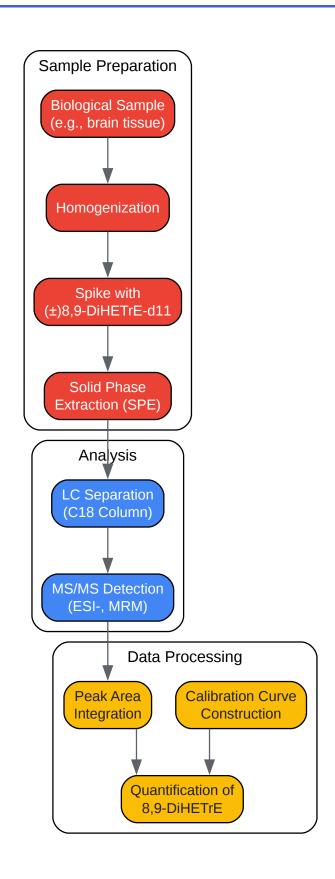
- Mass Spectrometry (MS):
- Ionization: Electrospray ionization (ESI) in negative ion mode.
- Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte (8,9-DiHETrE) and the internal standard (8,9-DiHETrE-d11).

3. Data Analysis:

- Construct a calibration curve using known concentrations of unlabeled 8,9-DiHETrE and a fixed concentration of the deuterated internal standard.
- Determine the concentration of 8,9-DiHETrE in the biological sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental Workflow Diagram





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Caption: Workflow for the quantification of (±)8,9-DiHETrE.



Conclusion

(±)8,9-DiHETrE-d11 is an essential tool for researchers studying the arachidonic acid cascade and its implications in health and disease. Its use as an internal standard enables precise and accurate quantification of endogenous (±)8,9-DiHETrE, a lipid mediator implicated in a growing number of biological processes, from neurodevelopment to pain and inflammation. Adherence to proper safety protocols is paramount when handling this compound, primarily due to the flammable and irritant nature of its ethanol solvent. This guide provides a foundational understanding for the safe and effective use of (±)8,9-DiHETrE-d11 in a research setting.

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